molecular formula C12H14ClNO3 B13518620 3-(4-Chlorophenyl)-4-acetamidobutanoic acid

3-(4-Chlorophenyl)-4-acetamidobutanoic acid

Cat. No.: B13518620
M. Wt: 255.70 g/mol
InChI Key: UGVTULRAMYOZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-acetamidobutanoic acid is an organic compound that features a chlorinated phenyl group, an acetamido group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-acetamidobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and acetamide.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with acetamide to form an intermediate compound.

    Addition of Butanoic Acid Moiety: The intermediate is then reacted with a butanoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-acetamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-acetamidobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of an acetamido group.

    3-(4-Chlorophenyl)-4-aminobutanoic acid: Contains an amino group instead of an acetamido group.

Uniqueness

3-(4-Chlorophenyl)-4-acetamidobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acetamido group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

4-acetamido-3-(4-chlorophenyl)butanoic acid

InChI

InChI=1S/C12H14ClNO3/c1-8(15)14-7-10(6-12(16)17)9-2-4-11(13)5-3-9/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

UGVTULRAMYOZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.